molecular formula C7H5Br2FS B14764617 (3,4-Dibromo-2-fluorophenyl)(methyl)sulfane

(3,4-Dibromo-2-fluorophenyl)(methyl)sulfane

Cat. No.: B14764617
M. Wt: 299.99 g/mol
InChI Key: BQXDOSGRHPTHRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dibromo-2-fluorophenyl)(methyl)sulfane: is an organic compound with the molecular formula C7H5Br2FS It is a derivative of phenyl sulfane, where the phenyl ring is substituted with bromine atoms at the 3rd and 4th positions and a fluorine atom at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dibromo-2-fluorophenyl)(methyl)sulfane typically involves the bromination and fluorination of phenyl sulfane derivatives. One common method includes the reaction of 3,4-dibromo-2-fluoroaniline with methyl sulfide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: (3,4-Dibromo-2-fluorophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted phenyl sulfane derivatives.

Scientific Research Applications

Chemistry: In chemistry, (3,4-Dibromo-2-fluorophenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new materials and catalysts.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.

Medicine: In medicine, the compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs targeting specific diseases.

Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the manufacture of polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism by which (3,4-Dibromo-2-fluorophenyl)(methyl)sulfane exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular processes and biological pathways.

Comparison with Similar Compounds

    4-Fluorothioanisole: A related compound with a similar structure but different substitution pattern.

    3,4-Difluorophenyl Methyl Sulfone: Another similar compound with fluorine atoms at different positions.

Uniqueness: (3,4-Dibromo-2-fluorophenyl)(methyl)sulfane is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both bromine and fluorine atoms enhances its reactivity and makes it a versatile intermediate for various chemical transformations.

Properties

Molecular Formula

C7H5Br2FS

Molecular Weight

299.99 g/mol

IUPAC Name

1,2-dibromo-3-fluoro-4-methylsulfanylbenzene

InChI

InChI=1S/C7H5Br2FS/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3

InChI Key

BQXDOSGRHPTHRP-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=C(C=C1)Br)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.